
3-(Benzyloxy)-4-fluoropicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-4-fluoropicolinic acid is an organic compound that belongs to the class of picolinic acids It features a benzyloxy group and a fluorine atom attached to a picolinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-fluoropicolinic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 4-fluoropyridine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Benzyloxy Substitution: The amine group is converted to a benzyloxy group through a substitution reaction.
Carboxylation: Finally, the compound is carboxylated to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-4-fluoropicolinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction can produce alcohols or de-fluorinated compounds.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-4-fluoropicolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-4-fluoropicolinic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biological pathways, including enzyme inhibition and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)-4-chloropicolinic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(Benzyloxy)-4-methylpicolinic acid: Features a methyl group instead of fluorine.
3-(Benzyloxy)-4-nitropicolinic acid: Contains a nitro group instead of fluorine.
Uniqueness
3-(Benzyloxy)-4-fluoropicolinic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound particularly interesting for pharmaceutical research.
Propiedades
Fórmula molecular |
C13H10FNO3 |
|---|---|
Peso molecular |
247.22 g/mol |
Nombre IUPAC |
4-fluoro-3-phenylmethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10FNO3/c14-10-6-7-15-11(13(16)17)12(10)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |
Clave InChI |
SCHOJLNPXZRNQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=CN=C2C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




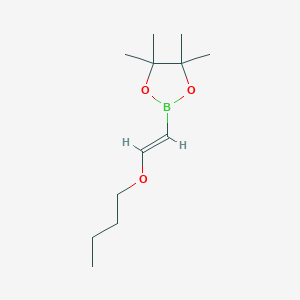


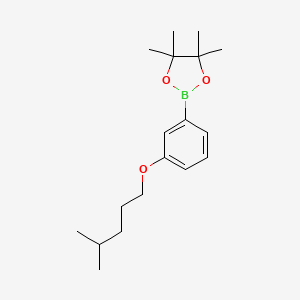
![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)

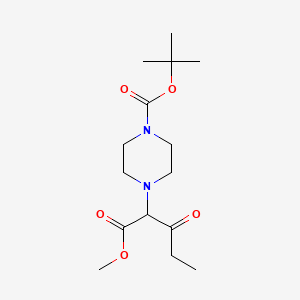
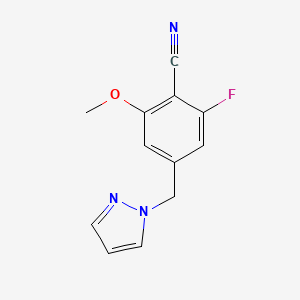
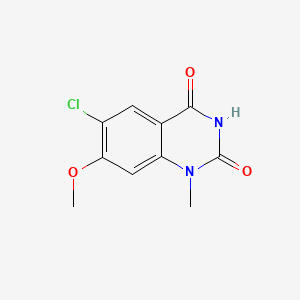
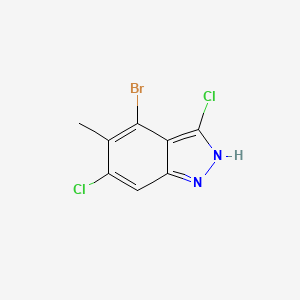
![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)
![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)
